

Application of Bis[(-)-pinanediolato]diboron in the Enantioselective Total Synthesis of (+)-Larinallene

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Compound of Interest

Compound Name: *Bis[(-)-pinanediolato]diboron*

Cat. No.: *B2718788*

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Introduction: **Bis[(-)-pinanediolato]diboron** is a chiral organoboron reagent pivotal for the asymmetric synthesis of complex molecules, particularly in the construction of stereogenic centers. Its application in the total synthesis of natural products showcases its utility in creating chiral building blocks with high enantiopurity. This document details the application of **Bis[(-)-pinanediolato]diboron** in the total synthesis of the marine natural product (+)-larinallene, focusing on the key asymmetric borylation step that establishes the allene chirality.

Application Notes

The total synthesis of (+)-larinallene, a halogenated C15 acetogenin isolated from the red alga *Laurencia corallina*, represents a significant achievement in marine natural product synthesis. A key challenge in this synthesis is the stereoselective formation of the chiral allene moiety. The strategy employed utilizes a copper-catalyzed asymmetric borylation of a vinyl bromide precursor, where **Bis[(-)-pinanediolato]diboron** serves as the chiral boron source. This reaction not only introduces the boron functionality, which is subsequently converted to a methyl group, but also sets the absolute stereochemistry of the allene with high fidelity. The choice of **Bis[(-)-pinanediolato]diboron** is critical for inducing the desired enantioselectivity in the borylation step, leading to the efficient and stereocontrolled synthesis of the natural product.

Key Reaction Data

The following table summarizes the quantitative data for the key copper-catalyzed asymmetric borylation step in the total synthesis of (+)-larinallene.

Entry	Substrate	Reagent	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	e.r.
1	(E)-1-bromo-3,7-dimethylocta-1,6-diene	Bis[(-)-pinanediolato]diboron	CuCl	Xantphos	K ₃ PO ₄	Toluene/MeOH	25	12	78	94:6

Experimental Protocols

Protocol for Copper-Catalyzed Asymmetric Borylation:

Materials:

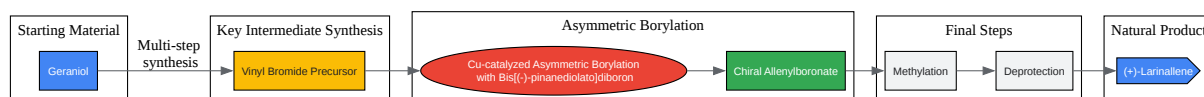
- (E)-1-bromo-3,7-dimethylocta-1,6-diene (1.0 equiv)
- **Bis[(-)-pinanediolato]diboron** (1.2 equiv)
- Copper(I) chloride (CuCl) (0.05 equiv)
- Xantphos (0.06 equiv)
- Potassium phosphate (K₃PO₄) (2.0 equiv)
- Toluene (anhydrous)
- Methanol (anhydrous)
- Argon atmosphere

Procedure:

- To an oven-dried Schlenk flask under an argon atmosphere were added CuCl (0.05 equiv) and Xantphos (0.06 equiv).
- Anhydrous toluene was added, and the mixture was stirred at room temperature for 30 minutes.
- To this catalyst mixture were added (E)-1-bromo-3,7-dimethylocta-1,6-diene (1.0 equiv), **Bis[(-)-pinanediolato]diboron** (1.2 equiv), and K₃PO₄ (2.0 equiv).
- Anhydrous methanol was then added, and the reaction mixture was stirred at 25 °C for 12 hours.
- Upon completion (monitored by TLC), the reaction was quenched with water and extracted with diethyl ether.
- The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product was purified by flash column chromatography on silica gel to afford the desired chiral allenylboronate.

Visualizations

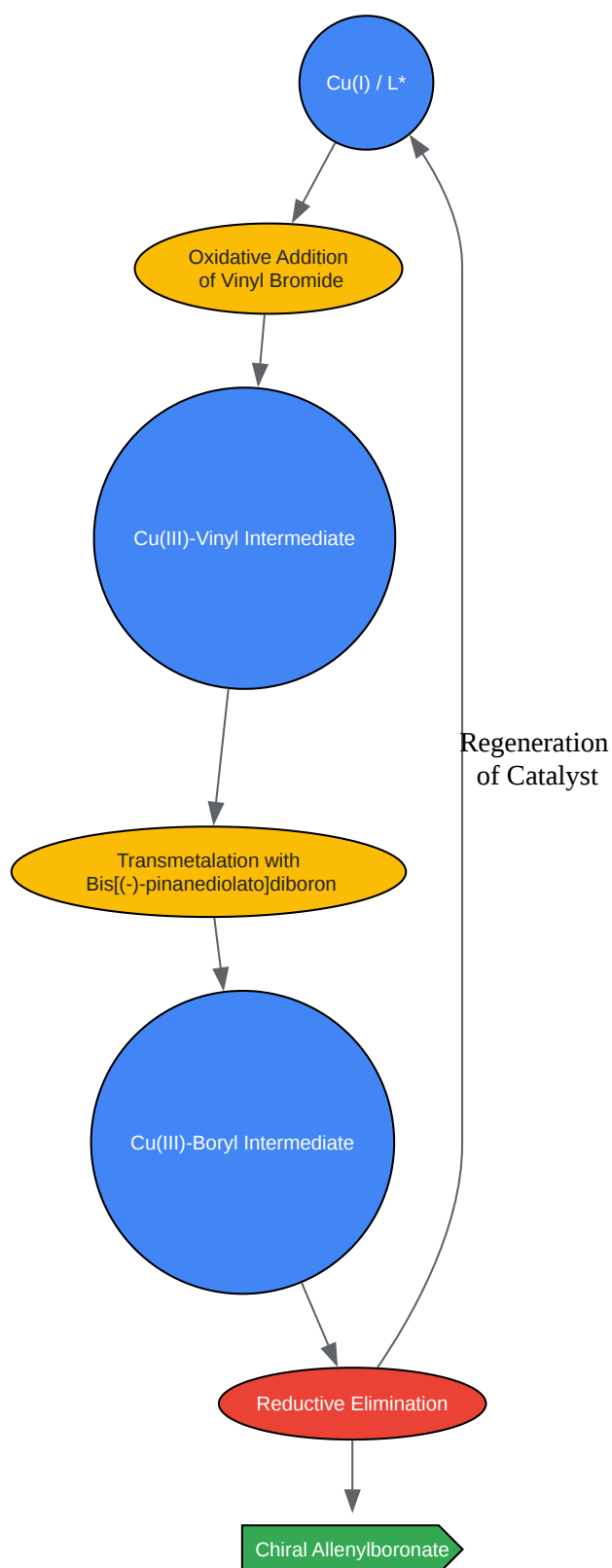
Logical Workflow for the Total Synthesis of (+)-Larinallene:



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Caption: Synthetic route to (+)-Larinallene.

Catalytic Cycle for Copper-Catalyzed Asymmetric Borylation:



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Caption: Catalytic cycle for borylation.

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